
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide is a compound that belongs to the class of thiophene carboxamides. It has been synthesized using various methods, and its scientific research applications have been explored in different fields.
Mécanisme D'action
The mechanism of action of 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its potential as an anti-cancer agent. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy.
Orientations Futures
There are several future directions for the research and development of 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide. One direction is to further investigate its mechanism of action and optimize its efficacy as an anti-cancer agent. Another direction is to explore its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of certain enzymes that are involved in inflammation. Additionally, its potential as a drug candidate for other diseases should be explored.
Méthodes De Synthèse
Several methods have been used to synthesize 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide. One of the most common methods is the reaction between 4-methoxybenzaldehyde, isobutyryl chloride, and 4,5-dimethylthiophene-2-carboxamide in the presence of a base such as triethylamine. The reaction yields 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide as a white solid.
Applications De Recherche Scientifique
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-10(2)16(21)20-18-15(11(3)12(4)24-18)17(22)19-13-6-8-14(23-5)9-7-13/h6-10H,1-5H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUOKJCGSRIILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)OC)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771168.png)
![2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5771172.png)
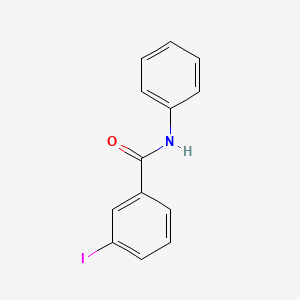
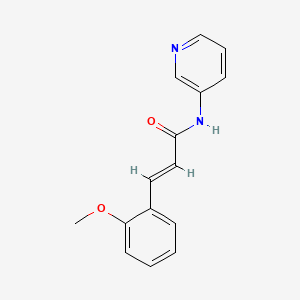
![1-[2-(3-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5771188.png)
![4-(2,5-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5771194.png)
![2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B5771197.png)
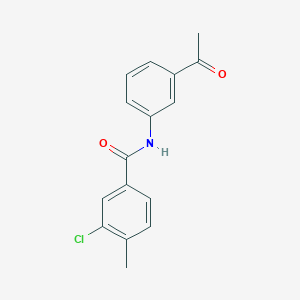
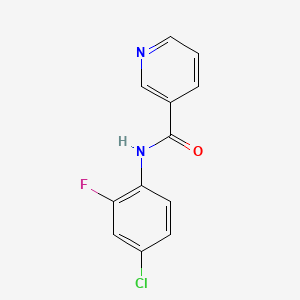
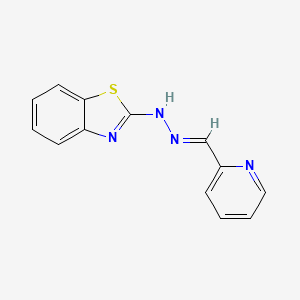
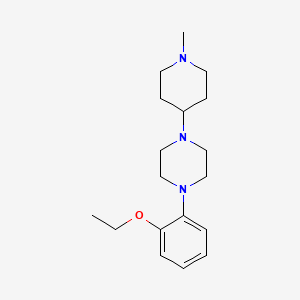
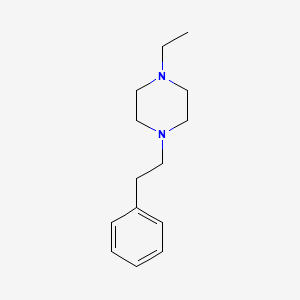
![2-cyano-3-{[2-(4-morpholinyl)ethyl]amino}-2-butenamide](/img/structure/B5771233.png)
![methyl 3-[(4-chloro-2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771257.png)